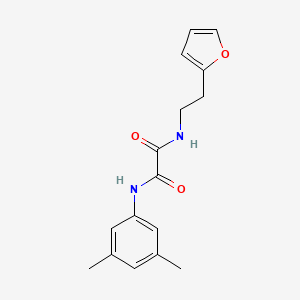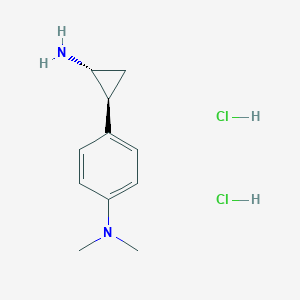
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride” is a complex organic molecule. It likely contains a cyclopropyl group (a three-carbon ring), an amine group (NH2), and a dimethylaniline group (a benzene ring with two methyl groups and an amine attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the amine group, and the attachment of the dimethylaniline group . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropyl ring and the benzene ring .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the benzene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Chemical Synthesis and Drug Development
Research into complex chemical compounds often focuses on their synthesis, characterization, and potential applications in drug development. For example, cyclic imines used in Ugi-type reactions provide a robust route to peptide moieties connected to N-heterocyclic motifs found in many pharmaceutical compounds, highlighting the importance of structural diversity in drug discovery efforts (Nazeri et al., 2020).
Environmental Impact and Biodegradation
Another area of focus is the environmental impact and biodegradation of chemical compounds. For instance, the behavior of herbicides like 2,4-D in agricultural environments and their microbial biodegradation is critically reviewed to understand how these substances interact with and affect ecosystems (Magnoli et al., 2020). This type of research is crucial for assessing the environmental safety and sustainability of chemical compounds.
Toxicology and Public Health
The toxicological profile and impact on public health of chemical substances are also significant areas of study. The toxicity, detection, and degradation pathways of compounds like triclosan and its by-products in the environment are examined to evaluate potential health risks and environmental hazards (Bedoux et al., 2012). Understanding the toxicological effects of chemicals helps in developing safer compounds and mitigating health risks associated with their use.
Pharmacological Properties and Applications
Furthermore, the pharmacological properties and therapeutic applications of chemical compounds are explored to develop effective treatments for various conditions. For example, the use of sapropterin in treating hyperphenylalaninaemia showcases how specific compounds can be utilized to manage metabolic disorders (Sanford & Keating, 2009). Research in this domain is vital for expanding the repertoire of medicinal drugs and improving patient care.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12;;/h3-6,10-11H,7,12H2,1-2H3;2*1H/t10-,11+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGFVISCZZMJM-IREPQIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

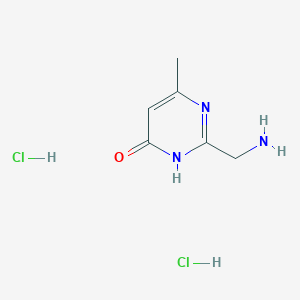
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)
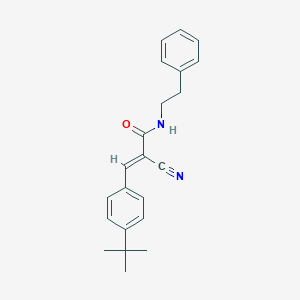
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)
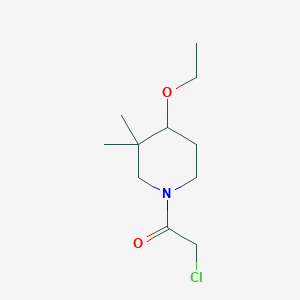
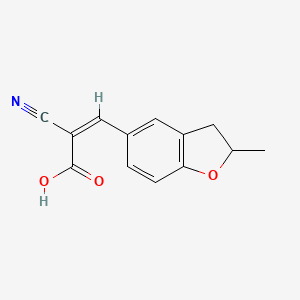

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2681318.png)
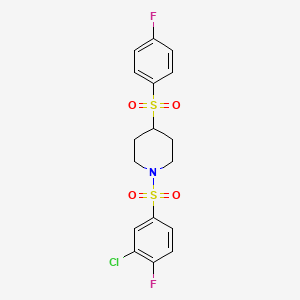
![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)
